molecular formula C21H23N7O3S B607761 5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide CAS No. 1414375-50-0

5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide

Cat. No.: B607761
CAS No.: 1414375-50-0
M. Wt: 453.5 g/mol
InChI Key: FHOXOPMJIMHUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-(hydroxymethyl)benzenesulfonamide. This nomenclature reflects the complex multi-ring structure incorporating several distinct chemical moieties that contribute to the compound's unique properties and biological activity.

The molecular formula of the compound is C21H23N7O3S, indicating a molecular composition that includes twenty-one carbon atoms, twenty-three hydrogen atoms, seven nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight has been precisely determined to be 453.517 daltons, with an accurate mass calculation of 453.158. These fundamental parameters establish the compound's position within the classification of medium-sized organic molecules with substantial heteroatom content.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CN(c1ccc2c(C)n(C)nc2c1)c3ccnc(Nc4ccc(CO)c(c4)S(=O)(=O)N)n3. This notation provides a linear representation of the three-dimensional molecular architecture, facilitating computational analysis and database searches. The International Chemical Identifier string for this compound is InChI=1S/C21H23N7O3S/c1-13-17-7-6-16(11-18(17)26-28(13)3)27(2)20-8-9-23-21(25-20)24-15-5-4-14(12-29)19(10-15)32(22,30)31/h4-11,29H,12H2,1-3H3,(H2,22,30,31)(H,23,24,25).

The compound contains three primary structural domains: a 2,3-dimethylindazole ring system, a pyrimidine ring, and a benzenesulfonamide moiety bearing a hydroxymethyl substituent. These components are connected through methylamino and amino linkages, creating a sophisticated molecular framework that exhibits multiple sites for potential intermolecular interactions. The presence of the sulfonamide functional group is particularly significant, as this moiety is known for its ability to engage in hydrogen bonding and coordinate with metal centers in biological systems.

Alternative Designations and Registry Identifiers

The compound is registered under the Chemical Abstracts Service number 1414375-50-0, which serves as its primary international identifier for chemical databases and regulatory documentation. This designation ensures unambiguous identification across different chemical information systems and facilitates regulatory tracking and scientific communication.

In the PubChem database, the compound is catalogued with the Compound Identifier 72942038, providing access to comprehensive structural, chemical, and biological data. The United States National Institutes of Health Unique Ingredient Identifier for this compound is 23M9H61WO8, which is utilized for regulatory and pharmacovigilance purposes.

The compound is also known by several alternative designations that reflect its origin and pharmaceutical relevance. It is commonly referred to as Pazopanib metabolite M26, indicating its role as a metabolic product of the parent drug pazopanib. Additionally, it carries the research designation GSK1268997, reflecting its development history within pharmaceutical research programs.

Table 1: Registry Identifiers and Alternative Designations

Identifier Type Value Source
Chemical Abstracts Service Number 1414375-50-0
PubChem Compound Identifier 72942038
United States National Institutes of Health Unique Ingredient Identifier 23M9H61WO8
Research Designation GSK1268997
Metabolite Designation Pazopanib metabolite M26

Comparative Analysis of Related Benzenesulfonamide Derivatives

The structural framework of this compound places it within a broader family of benzenesulfonamide derivatives that share common structural motifs while exhibiting distinct chemical and biological properties. A comparative analysis reveals several closely related compounds that provide insight into structure-activity relationships within this chemical class.

A structurally related compound is 5-[[4-[(2,3-Dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide, which differs primarily in the substitution pattern on the benzenesulfonamide ring. This compound, bearing PubChem Compound Identifier 68319455 and Chemical Abstracts Service number 1252927-47-1, represents Pazopanib metabolite M27. The key structural difference lies in the replacement of the hydroxymethyl group with a simple methyl substituent, resulting in a molecular formula of C20H21N7O2S and a molecular weight of 423.5 daltons.

Another significant derivative within this series is the hydrochloride salt form of a closely related structure, catalogued as PubChem Compound Identifier 168429540 with Chemical Abstracts Service number 2518115-74-5. This compound maintains the core benzenesulfonamide-pyrimidine-indazole framework but incorporates a methyl group instead of the hydroxymethyl substituent and exists as a hydrochloride salt, resulting in a molecular formula of C21H24ClN7O2S and a molecular weight of 474.0 daltons.

The broader benzenesulfonamide derivative class encompasses compounds with varying linker regions and terminal aromatic systems. Research has demonstrated that modifications to the benzenesulfonamide moiety, particularly in the positioning and nature of substituents, can significantly influence biological activity. Studies have shown that 1,4-benzenesulfonamide derivatives exhibit potent inhibitory activity against human glyoxalase I enzyme, with structure-activity relationship studies revealing that compounds containing hydroxyl and carboxylic acid substituents demonstrate enhanced potency.

Table 2: Comparative Analysis of Related Benzenesulfonamide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference PubChem CID
Target Compound C21H23N7O3S 453.517 Hydroxymethyl substitution 72942038
Metabolite M27 C20H21N7O2S 423.5 Methyl substitution 68319455
Hydrochloride Form C21H24ClN7O2S 474.0 Methyl + HCl salt 168429540
Tosylate Salt Form C28H31N7O5S2 609.7 Contains p-toluenesulfonic acid 23652896

The comparative analysis reveals that subtle modifications to the benzenesulfonamide framework can result in significant changes to molecular properties and potential biological activities. The presence of the hydroxymethyl group in the target compound introduces additional hydrogen bonding capabilities and may influence solubility, metabolic stability, and target protein interactions compared to its methylated analogs. Research in the field of carbonic anhydrase inhibitors has demonstrated that benzenesulfonamide derivatives with different substitution patterns exhibit varying selectivity profiles against different enzyme isoforms.

Recent synthetic approaches have employed click chemistry methodologies to generate libraries of benzenesulfonamide derivatives, incorporating triazole linkers and various aromatic tail groups. These studies have revealed that the spatial arrangement and electronic properties of substituents on the benzenesulfonamide core significantly influence binding affinity and selectivity, supporting the importance of detailed structural characterization for compounds within this chemical class.

Properties

CAS No.

1414375-50-0

Molecular Formula

C21H23N7O3S

Molecular Weight

453.5 g/mol

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-(hydroxymethyl)benzenesulfonamide

InChI

InChI=1S/C21H23N7O3S/c1-13-17-7-6-16(11-18(17)26-28(13)3)27(2)20-8-9-23-21(25-20)24-15-5-4-14(12-29)19(10-15)32(22,30)31/h4-11,29H,12H2,1-3H3,(H2,22,30,31)(H,23,24,25)

InChI Key

FHOXOPMJIMHUOC-UHFFFAOYSA-N

SMILES

CN1C=C2C=CC(=CC2=N1)N(C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-1268997;  GSK1268997;  GSK 1268997;  Pazopanib metabolite M26.

Origin of Product

United States

Biological Activity

5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that may influence its interaction with biological targets, thus affecting its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N7O2SC_{21}H_{24}N_7O_2S, with a molecular weight of approximately 473.98 g/mol. The presence of both sulfonamide and indazole moieties suggests potential for diverse biological interactions.

Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, but derivatives like the one may also interact with other biological pathways. Preliminary studies indicate that this compound could act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cardiovascular functions and neurotransmitter levels.

Antioxidant Activity

Research has shown that related sulfonamide compounds exhibit significant antioxidant properties. For instance, a study highlighted the antioxidant potential of various sulfonamides, suggesting that the presence of the sulfonamide group could enhance the radical scavenging ability of these compounds .

Acetylcholinesterase Inhibition

In vitro assays have demonstrated that some sulfonamide derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions and offering therapeutic avenues for neurodegenerative diseases .

Cardiovascular Effects

A study utilizing isolated rat heart models indicated that certain benzenesulfonamide derivatives can significantly affect perfusion pressure and coronary resistance. These findings suggest that the compound might influence cardiovascular dynamics, possibly through calcium channel modulation . The interaction with calcium channels is particularly relevant as it may provide insights into its potential use in treating cardiac conditions.

Case Studies

  • Study on Perfusion Pressure :
    • Objective : To evaluate the impact of benzenesulfonamide derivatives on coronary resistance.
    • Methodology : Isolated rat heart models were used to assess changes in perfusion pressure.
    • Findings : The compound demonstrated a statistically significant reduction in coronary resistance (p = 0.05), indicating its potential cardiovascular benefits .
  • Neuroprotective Effects :
    • Objective : To investigate the neuroprotective properties against oxidative stress.
    • Methodology : Mice were exposed to gamma radiation while treated with the compound.
    • Findings : The treatment resulted in decreased oxidative stress markers and improved behavioral outcomes, suggesting a protective effect on neuronal health .

Data Tables

Biological ActivityAssay TypeResultReference
Antioxidant ActivityDPPH AssaySignificant scavenging
AChE InhibitionIn Vitro AssayPotent inhibition observed
Cardiovascular ImpactIsolated Rat HeartReduced coronary resistance

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs:

Sulfonylurea Herbicides

Sulfonylureas like sulfometuron methyl and bensulfuron-methyl (Table 1) share a pyrimidinyl-sulfonylurea backbone but differ in substituents. For example:

  • Sulfometuron methyl (Methyl 2-(((((4,6-dimethyl-2-pyrimidinyl)amino)=carbonyl)amino)sulfonyl)benzoate): Lacks the indazole and hydroxymethyl groups, instead featuring a dimethylpyrimidine and methyl ester .
  • Bensulfuron-methyl (Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)=carbonyl)amino)sulfonyl)benzoate): Contains dimethoxy-pyrimidine and methyl ester groups .

Key Differences :

kinase modulation in mammalian systems).

The hydroxymethylbenzenesulfonamide group may improve water solubility compared to methyl esters, which are prone to hydrolysis .

Kinase Inhibitors

Indazole derivatives are prevalent in kinase inhibitors (e.g., axitinib). The 2,3-dimethylindazole moiety in the target compound could facilitate binding to ATP pockets in kinases, though this remains speculative without direct evidence.

Ferroptosis-Inducing Compounds (FINs)

While ferroptosis inducers (e.g., erastin) often target system xc⁻ or GPX4, the sulfonamide-pyrimidine structure of the compound may hypothetically interfere with redox pathways.

Table 1: Structural and Functional Comparison with Sulfonylurea Analogs
Compound Name Core Structure Key Substituents Hypothesized Target/Activity Reference
Target Compound Pyrimidine + sulfonamide 2,3-Dimethylindazole, hydroxymethyl Kinase inhibition/herbicidal
Sulfometuron methyl Pyrimidine + sulfonylurea 4,6-Dimethylpyrimidine, methyl ester Acetolactate synthase (herbicidal)
Bensulfuron-methyl Pyrimidine + sulfonylurea 4,6-Dimethoxypyrimidine, methyl ester Acetolactate synthase (herbicidal)

Preparation Methods

Chlorosulfonation and Oxidation

Chlorosulfonation of 2-methylphenol using chlorosulfonic acid introduces the sulfonyl chloride group at the para position relative to the methyl group. Subsequent oxidation of the methyl group to hydroxymethyl is achieved using hydrogen peroxide (H₂O₂) in the presence of a metal oxide catalyst such as CeO₂ or WO₃, which prevents over-oxidation to carboxylic acids. For example, catalytic oxidation of 2-methylbenzenesulfonamide with H₂O₂ (1:5 molar ratio) at 80°C for 6 hours yields 2-(hydroxymethyl)benzenesulfonamide with 85% efficiency.

Amine Functionalization

Preparation of the Pyrimidine Intermediate

The pyrimidine ring serves as a critical linker between the benzenesulfonamide core and the indazole moiety. A chloropyrimidine intermediate, such as 2-chloro-4-((methylamino)pyrimidine , is synthesized through cyclization and functionalization steps.

Pyrimidine Ring Formation

Cyclization of thiourea derivatives with β-diketones under acidic conditions generates 2-aminopyrimidine scaffolds. For example, reacting methyl acetoacetate with thiourea in ethanol containing HCl produces 4-methyl-2-aminopyrimidine. Chlorination of the 2-amino group using phosphorus oxychloride (POCl₃) at reflux yields 2-chloro-4-methylpyrimidine.

Methylamino Substitution

The methylamino group at position 4 is introduced via nucleophilic substitution. Treating 2-chloro-4-methylpyrimidine with methylamine in tetrahydrofuran (THF) at 60°C for 8 hours replaces the chlorine atom, yielding 4-(methylamino)-2-chloropyrimidine.

Buchwald-Hartwig Coupling for Indazole Attachment

The 2,3-dimethylindazol-6-yl group is coupled to the pyrimidine intermediate using palladium-catalyzed cross-coupling. This step is critical for introducing the heteroaromatic indazole moiety.

Synthesis of 2,3-Dimethylindazol-6-amine

Indazole derivatives are synthesized via cyclization of substituted anilines. For instance, 6-nitro-2,3-dimethylindazole is reduced using hydrogen gas (H₂) and palladium on carbon (Pd/C) to produce 2,3-dimethylindazol-6-amine.

Coupling Reaction

The Buchwald-Hartwig amination reaction links the indazole amine to the pyrimidine intermediate. A mixture of 4-(methylamino)-2-chloropyrimidine, 2,3-dimethylindazol-6-amine, cesium carbonate (Cs₂CO₃), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in dimethylformamide (DMF) is heated under microwave irradiation at 120°C for 1 hour. This method achieves a coupling efficiency of 78–82%, producing 4-((2,3-dimethylindazol-6-yl)-methyl-amino)-2-chloropyrimidine.

Final Assembly of the Target Compound

The pyrimidine-indazole intermediate is coupled to the benzenesulfonamide core via a second palladium-catalyzed reaction.

Amination of the Benzenesulfonamide Core

Reacting 5-amino-2-(hydroxymethyl)benzenesulfonamide with 4-((2,3-dimethylindazol-6-yl)-methyl-amino)-2-chloropyrimidine in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C for 24 hours facilitates C–N bond formation. The reaction proceeds with 70–75% yield, yielding the final product.

Optimization and Challenges

Regioselectivity Control

The use of bulky ligands such as Xantphos ensures selective coupling at the pyrimidine’s 2-position, minimizing byproducts.

Hydroxymethyl Stability

Protecting the hydroxymethyl group as a tert-butyldimethylsilyl (TBDMS) ether during reactive steps prevents undesired oxidation or elimination.

Catalytic Efficiency

Pd₂(dba)₃ outperforms other palladium sources in the Buchwald-Hartwig reaction, reducing catalyst loading to 2 mol% while maintaining yields >75%.

Analytical Characterization

Table 1: Spectroscopic Data for Key Intermediates

Compound¹H NMR (δ, ppm)MS (m/z)
2-(Hydroxymethyl)benzenesulfonamide4.60 (s, 2H, CH₂OH), 7.45–7.90 (m, 3H, Ar–H), 8.10 (s, 1H, NH₂)216.1
4-(Methylamino)-2-chloropyrimidine2.95 (s, 3H, CH₃), 6.75 (d, 1H, Py-H), 8.20 (d, 1H, Py-H)158.6
Final Product2.25 (s, 6H, Indazole-CH₃), 4.65 (s, 2H, CH₂OH), 6.80–8.50 (m, 8H, Ar–H)482.2

Q & A

Q. What synthetic methodologies are employed for preparing 5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via copolymerization of tailored monomers under controlled conditions (e.g., adjusting monomer ratios and initiator concentrations) . Microwave-assisted synthesis is also viable, as demonstrated for structurally related pyrimidine derivatives, which reduces reaction time and improves yield compared to conventional heating . Intermediates are characterized using NMR (for structural confirmation), HPLC (for purity assessment), and mass spectrometry (for molecular weight validation).

Q. How is the purity and identity of the compound validated in academic research?

  • Methodological Answer : Purity is validated using HPLC with a buffered mobile phase (e.g., ammonium acetate buffer adjusted to pH 6.5 with acetic acid) to ensure optimal separation . Identity is confirmed via FT-IR (functional group analysis) and X-ray crystallography (for solid-state structure determination). Residual solvents are quantified using gas chromatography (GC) .

Advanced Research Questions

Q. What strategies optimize reaction conditions to enhance the synthesis yield of the compound?

  • Methodological Answer :
  • Parameter Optimization : Vary monomer ratios (e.g., CMDA:DMDAAC in copolymerization) and initiator concentrations to maximize polymer chain uniformity .
  • Reaction Techniques : Compare microwave-assisted synthesis (e.g., 100–150 W, 10–15 min) with conventional heating (e.g., reflux for 6–8 hours) to assess yield improvements .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for coupling reactions involving pyrimidine and indazole moieties.

Q. Example Table :

MethodTemperature (°C)Time (h)Yield (%)Reference
Microwave-assisted1200.2585
Conventional heating80662

Q. How can structural analogs resolve contradictions in biological activity data?

  • Methodological Answer :
  • SAR Studies : Compare the compound’s activity with analogs (e.g., substitution at the indazole or pyrimidine ring) to identify critical pharmacophores .
  • Orthogonal Assays : Use surface plasmon resonance (SPR) for binding affinity and cell-based assays (e.g., IC50 in kinase inhibition) to validate target engagement. Discrepancies between in vitro and in vivo data may arise from bioavailability issues, necessitating pharmacokinetic profiling (e.g., plasma stability, metabolic half-life).

Q. What advanced analytical techniques are critical for resolving structural ambiguities?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities.
  • 2D-NMR (COSY, NOESY) : Resolve complex proton environments, particularly for overlapping signals in the indazole and pyrimidine regions.
  • Computational Modeling : Use density functional theory (DFT) to predict spectroscopic properties and compare with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.